Product packaging for 17-Allylamino-17-demethoxygeldanamycin(Cat. No.:)

17-Allylamino-17-demethoxygeldanamycin

Cat. No.: B10781263
M. Wt: 585.7 g/mol
InChI Key: AYUNIORJHRXIBJ-HTLBVUBBSA-N
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Description

Significance of Heat Shock Protein 90 (HSP90) as a Molecular Target in Pathobiological Processes

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that is essential for maintaining cellular homeostasis. nih.govconsensus.app It plays a critical role in the folding, stabilization, activation, and conformational maturation of a diverse array of substrate proteins, referred to as "client proteins". nih.govnih.govnih.gov Under normal physiological conditions, HSP90 is vital for many cellular processes, including signal transduction, cell cycle control, and protein degradation. nih.govnih.gov

The significance of HSP90 as a therapeutic target stems from its integral role in the progression of numerous diseases, particularly cancer and neurodegenerative disorders. nih.govmdpi.com

In Cancer: Many HSP90 client proteins are oncoproteins that are crucial for the development and survival of cancer cells. nih.govnih.gov These include signaling kinases (e.g., HER2, Akt, Raf-1, B-Raf), transcription factors (e.g., mutant p53), and other proteins involved in all hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis. nih.govresearchgate.netclinicalpub.com Cancer cells are often under significant stress and rely heavily on the chaperoning function of HSP90 to maintain the stability and activity of these mutated or overexpressed oncoproteins. nih.govclinicalpub.com This dependency makes cancer cells particularly sensitive to HSP90 inhibition, which leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby blocking multiple oncogenic pathways simultaneously. nih.govnih.govoncotarget.com

In Neurodegenerative Diseases: HSP90 is also implicated in neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease, which are characterized by the misfolding and aggregation of specific proteins. mdpi.comksparrowmd.com HSP90 can stabilize these aberrant proteins (e.g., tau, α-synuclein, mutant huntingtin), contributing to their accumulation and associated toxicity. mdpi.comnih.govnih.gov Therefore, inhibiting HSP90 is being explored as a strategy to promote the degradation of these disease-causing proteins and potentially slow disease progression. nih.govnih.govnih.gov

The function of HSP90 is dependent on its ability to bind and hydrolyze ATP, a process managed by a conserved pocket in its N-terminal domain. oncotarget.comspandidos-publications.com This ATP-binding site has become the primary target for the development of small molecule inhibitors. nih.govoncotarget.com By blocking this site, inhibitors prevent the chaperone from assisting its client proteins, leading to their destabilization and subsequent degradation. nih.govnih.gov This makes HSP90 an attractive therapeutic target, as its inhibition can simultaneously disrupt multiple pathways that drive disease. nih.govnih.gov

Historical Context and Derivation of 17-Allylamino-17-demethoxygeldanamycin (17-AAG) from Geldanamycin (B1684428)

The exploration of HSP90 inhibitors began with the discovery of natural products that bind to the protein and disrupt its function. nih.gov The first such compound to be extensively studied was geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic isolated from the bacterium Streptomyces hygroscopicus. nih.gov Geldanamycin demonstrated potent anti-tumor effects in preclinical models by binding with high affinity to the ATP-binding pocket of HSP90. nih.govnih.govnih.gov

However, the clinical development of geldanamycin was halted due to significant drawbacks, including metabolic instability, poor water solubility, and severe liver toxicity observed in animal studies. nih.govfrontiersin.org This necessitated the search for derivatives that would retain the potent HSP90 inhibitory activity of the parent compound but possess a more favorable pharmacological profile. mdpi.com

This effort led to the semi-synthesis of this compound (17-AAG). nih.govrpicorp.com 17-AAG is created by chemically modifying geldanamycin at the 17th position of its ansa chain. The methoxy (B1213986) group at this position is replaced with an allylamino group. mdpi.comnih.gov This structural modification resulted in a compound with reduced hepatotoxicity and improved metabolic stability compared to geldanamycin, while still effectively inhibiting HSP90. mdpi.comnih.gov 17-AAG was the first geldanamycin derivative and HSP90 inhibitor to advance into clinical trials, marking a pivotal moment in the development of drugs targeting this molecular chaperone. nih.govmdpi.com Its development paved the way for subsequent generations of HSP90 inhibitors, including more water-soluble analogs like 17-DMAG and IPI-504 (retaspimycin). nih.govpnas.org

Overview of 17-AAG's Role as a First-Generation HSP90 Inhibitor in Preclinical Research

As a first-generation HSP90 inhibitor, 17-AAG has been extensively evaluated in a multitude of preclinical studies across various disease models, providing foundational knowledge on the effects of HSP90 inhibition.

Mechanism of Action: 17-AAG exerts its effects by binding specifically to the N-terminal ATP-binding pocket of HSP90. nih.govoncotarget.com This competitive inhibition of ATP binding blocks the chaperone's intrinsic ATPase activity, which is crucial for its function. nih.govoncotarget.com The inhibition of HSP90 leads to the misfolding of its client proteins, which are then targeted for degradation by the ubiquitin-proteasome system. nih.govoncotarget.com A hallmark of HSP90 inhibition by 17-AAG is the subsequent induction of heat shock proteins like HSP70, which serves as a molecular biomarker of target engagement. oncotarget.com

Preclinical Efficacy in Oncology: In preclinical cancer research, 17-AAG has demonstrated significant anti-proliferative activity. By inducing the degradation of key oncogenic proteins, it affects multiple signaling pathways essential for tumor growth and survival. nih.govnih.gov

Client Protein Degradation: Studies have consistently shown that treatment with 17-AAG leads to the depletion of numerous HSP90 client proteins critical in cancer, including HER2, Akt, Raf-1, and the androgen receptor (AR). nih.govcellsignal.comaacrjournals.org

Cellular Effects: The degradation of these proteins results in various anti-cancer effects, including cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis (programmed cell death). nih.govnih.govnih.govproquest.com

In Vitro and In Vivo Models: 17-AAG has shown efficacy in a wide range of human cancer cell lines, including breast, prostate, colon, gallbladder, and neuroblastoma. nih.govnih.govnih.govnih.gov In animal xenograft models, administration of 17-AAG has been shown to inhibit tumor growth. nih.govaacrjournals.org For instance, in a gallbladder cancer xenograft model, 17-AAG treatment resulted in a 69.6% reduction in tumor size compared to controls. nih.gov Similarly, it inhibited the growth of both androgen-dependent and -independent prostate cancer xenografts. aacrjournals.org

The table below summarizes some of the key findings from preclinical studies of 17-AAG in cancer models.

Cell Line/ModelCancer TypeKey FindingsReference(s)
G-415, GB-d1 Gallbladder CancerReduced cell viability and migration; induced G2/M arrest and apoptosis. In vivo, reduced tumor size by 69.6%. nih.gov
HCT116 Colon CancerInduced BAX-dependent apoptosis and degradation of CRAF and CDK4. nih.govoncotarget.com
LNCaP Prostate CancerCaused degradation of Androgen Receptor (AR), HER2, and Akt; led to G1 growth arrest. cellsignal.comaacrjournals.org
IMR-32, SK-N-SH NeuroblastomaInhibited cellular proliferation and viability; induced apoptosis. frontiersin.orgnih.gov
CCA Cells CholangiocarcinomaInhibited cell growth; induced G2/M arrest and apoptosis. proquest.com
T47D, Jyg-MC Bladder CancerInduced G2/M arrest and apoptosis; downregulated client proteins like Cdk4, Cdk6, and Akt. nih.gov

Preclinical Research in Neurodegeneration: The application of 17-AAG has also been explored in models of neurodegenerative diseases. Because the pathogenic proteins in certain disorders are HSP90 clients, 17-AAG has been shown to promote their degradation. For example, in a model of spinal and bulbar muscular atrophy (SBMA), which is caused by a polyglutamine-expanded androgen receptor, 17-AAG administration reduced the amount of the mutant protein and ameliorated motor neuron degeneration. nih.gov This highlights a potential therapeutic strategy for neurodegenerative diseases where a pathogenic protein is dependent on HSP90 for its stability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N3O8 B10781263 17-Allylamino-17-demethoxygeldanamycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-HTLBVUBBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Mechanistic Elucidation of 17 Allylamino 17 Demethoxygeldanamycin Action

Molecular Binding Characteristics and ATP-Competitive Inhibition of HSP90

17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a derivative of geldanamycin (B1684428), an antibiotic that inhibits the function of Heat Shock Protein 90 (HSP90). nih.gov 17-AAG exerts its effects by directly interacting with HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govaacrjournals.org

Specificity for N-Terminal ATP-Binding Domain

17-AAG specifically and reversibly binds to the N-terminal adenosine (B11128) triphosphate (ATP)-binding pocket of HSP90. nih.govoncotarget.com This binding is competitive with ATP, meaning that 17-AAG occupies the same site as the natural nucleotide, thereby preventing ATP from binding and initiating the chaperone cycle. nih.govashpublications.org The specificity of 17-AAG for this domain is a key determinant of its inhibitory action. oncotarget.comnih.gov This interaction is not covalent and is characterized by a high affinity, effectively blocking the chaperone's function. ashpublications.orgashpublications.org

Conformational Changes and ATPase Activity Modulation

The binding of 17-AAG to the N-terminal domain of HSP90 induces significant conformational changes within the protein. nih.gov Structural analyses have revealed that this binding causes a shift in the orientation of key amino acid residues within the ATP-binding pocket. researchgate.net This altered conformation disrupts the intrinsic ATPase activity of HSP90, which is essential for the chaperone to cycle through its various conformational states and assist in the proper folding and maturation of its client proteins. oncotarget.comnih.govresearchgate.net By inhibiting ATPase activity, 17-AAG locks HSP90 in a non-functional state, preventing it from carrying out its chaperoning duties. oncotarget.comashpublications.org

Downstream Molecular Consequences of HSP90 Inhibition

The inhibition of HSP90's chaperone function by 17-AAG sets off a cascade of events within the cell, primarily leading to the degradation of HSP90 client proteins.

Ubiquitin-Proteasome System-Mediated Degradation of HSP90 Client Proteins

When HSP90 is inhibited by 17-AAG, its client proteins, which are often unstable without the chaperone's support, become misfolded. ashpublications.org This misfolded state is recognized by the cell's quality control machinery. The client proteins are then targeted for destruction via the ubiquitin-proteasome system. nih.govaacrjournals.orgnih.govoncotarget.com This process involves the attachment of multiple ubiquitin molecules (polyubiquitination) to the client protein, which serves as a signal for the proteasome, a large protein complex, to degrade it. ashpublications.orgashpublications.orgresearchgate.net The inhibition of HSP90 effectively shifts the balance from protein folding and stability towards protein degradation. nih.govnih.gov

Key Client Protein Regulation by this compound

17-AAG's inhibition of HSP90 leads to the degradation of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.

Oncogenic Kinases and Growth Factor Receptors (e.g., Akt, Raf-1, ERK, HER2, EGFR, BRAF, CRAF)

A significant number of HSP90 client proteins are oncogenic kinases and growth factor receptors that drive tumor growth. Treatment with 17-AAG results in the degradation of these key signaling molecules.

Akt: This serine/threonine kinase, a crucial node in cell survival pathways, is a well-established HSP90 client. 17-AAG treatment leads to the degradation of Akt, thereby inhibiting downstream survival signals. aacrjournals.orgnih.gov

Raf-1 (CRAF): A key component of the MAPK/ERK signaling pathway, Raf-1 is dependent on HSP90 for its stability. 17-AAG induces the degradation of Raf-1, disrupting this critical growth-promoting pathway. oncotarget.comashpublications.org

ERK: While not a direct client, the activation of ERK is downstream of Raf kinases. By causing the degradation of upstream activators like Raf-1 and BRAF, 17-AAG leads to a reduction in the levels of phosphorylated, active ERK. nih.govnih.gov

HER2 (ErbB2): This receptor tyrosine kinase, often overexpressed in breast cancer, is highly dependent on HSP90. 17-AAG treatment causes the rapid degradation of HER2. aacrjournals.orgnih.gov

EGFR: The epidermal growth factor receptor, another important driver of tumor growth, is also a client of HSP90 and is targeted for degradation by 17-AAG.

BRAF: This serine/threonine kinase, frequently mutated in melanoma and other cancers, is an HSP90 client. Notably, mutant forms of BRAF, such as BRAF V600E, are often more sensitive to 17-AAG-mediated degradation than the wild-type protein. nih.govaacrjournals.orgnih.gov

CRAF (Raf-1): As mentioned, CRAF is a key HSP90 client protein, and its degradation is a significant consequence of 17-AAG treatment. oncotarget.comrcsb.org

The following table summarizes the effect of 17-AAG on these key client proteins.

Client ProteinEffect of 17-AAG TreatmentReferences
AktDegradation aacrjournals.orgnih.gov
Raf-1 (CRAF)Degradation oncotarget.comashpublications.org
ERKReduced Phosphorylation/Activation nih.govnih.gov
HER2 (ErbB2)Degradation aacrjournals.orgnih.gov
EGFRDegradation
BRAFDegradation (mutant forms are more sensitive) nih.govaacrjournals.orgnih.gov
CRAF (Raf-1)Degradation oncotarget.comrcsb.org
Cell Cycle Regulators (e.g., CDK4, Cyclin D1, Cyclin B1)

The compound this compound (17-AAG) exerts significant influence over cell cycle progression by targeting key regulatory proteins. Its primary mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, including those that drive cell cycle transitions.

Research in mantle cell lymphoma (MCL) cell lines, which are characterized by the overexpression of Cyclin D1, has shown that 17-AAG induces a G0/G1 cell cycle arrest. nih.gov This arrest is directly associated with the depletion of both Cyclin D1 and its catalytic partner, Cyclin-Dependent Kinase 4 (CDK4). nih.gov CDK4 is a well-established Hsp90 client protein, and its degradation following Hsp90 inhibition by 17-AAG is a consistent finding across multiple studies. nih.govaacrjournals.org The downregulation of the Cyclin D1/CDK4 complex disrupts the cell's ability to pass the G1 restriction point, thereby halting proliferation. Similar effects have been observed in other cancer types, such as H446 small-cell lung cancer cells, where 17-AAG treatment also leads to the downregulation of Cyclin D1. nih.gov

Beyond the G1/S checkpoint, 17-AAG and its analogues can influence the G2/M transition. Studies using the related Hsp90 inhibitor 17-DMAG have demonstrated that it can induce a G2/M arrest. nih.govresearchgate.net This is achieved by causing an accumulation of Cyclin B1, a critical protein for entry into mitosis. nih.govresearchgate.net The mechanism for this accumulation involves the inhibition of Cyclin B1 ubiquitination, which marks it for proteasomal degradation. nih.govresearchgate.net By preventing its degradation, the inhibitor ensures that Cyclin B1 levels remain high, leading to a halt in the G2 phase. However, it has been noted that this effect can be attenuated by hypoxia, a condition common in solid tumors, which can decrease Cyclin B1 transcription and accelerate its degradation. nih.govresearchgate.net

Table 1: Effect of 17-AAG on Cell Cycle Regulators

Cell Cycle RegulatorEffect of 17-AAG TreatmentConsequenceCell Type/Model
CDK4 Depletion/DownregulationG0/G1 ArrestMantle Cell Lymphoma, Colon Carcinoma
Cyclin D1 DownregulationG0/G1 ArrestMantle Cell Lymphoma, H446 Lung Cancer
Cyclin B1 Accumulation (via analogues)G2/M ArrestHepatocellular Carcinoma
Transcription Factors and Signaling Hubs (e.g., p53 mutant, Gli1, NF-κB, Survivin)

17-AAG's disruption of Hsp90 function extends to a variety of transcription factors and signaling hubs that are pivotal for tumor cell survival and proliferation.

Mutant p53: The relationship between 17-AAG and the tumor suppressor p53 is complex and appears to be dependent on the mutational status of p53. Some studies suggest that the efficacy of 17-AAG is more pronounced in cells with wild-type p53. For instance, the radiosensitizing effect of 17-AAG was found to be significantly enhanced in oral squamous carcinoma cells with wild-type p53 but was limited in cells with a p53 mutation. nih.gov Conversely, other research indicates that Hsp90 inhibition can specifically promote the degradation of mutated p53 proteins. nih.gov The Hsp90 inhibitor 17-DMAG has been shown to induce p53-dependent cell death, with its anti-tumor activity relying on a functional p53 response. nih.gov This suggests that while p53 status can influence the outcome, targeting Hsp90 may be a strategy to eliminate cancer cells harboring destabilizing p53 mutations.

Gli1: The Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and cancer, is another target of 17-AAG. The compound has been shown to inhibit stem cell-like characteristics and chemoresistance in osteosarcoma cells by repressing the Hedgehog pathway. nih.gov This repression is mediated through the inactivation of glycogen (B147801) synthase kinase 3β (GSK3β), which in turn affects the downstream effector of the Hh pathway, the transcription factor Gli1. nih.gov By disrupting this pathway, 17-AAG can curb the pro-tumorigenic signals transmitted by Gli1.

NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. 17-AAG has been demonstrated to inhibit the NF-κB pathway. nih.gov This is achieved by downregulating the total levels of the p65 subunit of NF-κB and its phosphorylated, active form. nih.gov Further mechanistic studies show that 17-AAG can lead to the sequestration and inactivation of NF-κB by causing the degradation of upstream activating kinases such as IKK-α and IKK-β, both of which are Hsp90 client proteins. aacrjournals.org The related compound 17-DMAG has been noted to be particularly effective in depleting both IKKα and IKKβ, leading to a strong inhibition of NF-κB DNA binding. nih.gov

Survivin: Survivin, a member of the inhibitor of apoptosis (IAP) family, is another critical client protein of Hsp90. oncotarget.com Hsp90 is essential for maintaining the stability and function of survivin. nih.govoncotarget.com Treatment with Hsp90 inhibitors like 17-AAG or its parent compound, geldanamycin, leads to the proteasomal degradation of survivin. oncotarget.com This depletion sensitizes cancer cells to apoptosis. In human prostate cancer cells, for example, the combination of silencing the survivin gene with 17-AAG treatment results in significantly enhanced, supra-additive antiproliferative and apoptotic effects. nih.gov

Table 2: Effect of 17-AAG on Transcription Factors and Signaling Hubs

TargetEffect of 17-AAG TreatmentMechanism
Mutant p53 Promotes degradation (in some contexts)Facilitates degradation, potentially via Hsp70/CHIP. researchgate.net
Gli1 Repression of pathway activityIndirectly, via GSK3β-mediated repression of Hedgehog signaling. nih.gov
NF-κB Inhibition/InactivationDownregulation of p65 and degradation of upstream IKK kinases. nih.govaacrjournals.org
Survivin Depletion/DownregulationDestabilization and subsequent proteasomal degradation. oncotarget.com

Modulation of the Proteostasis Network and Chaperone Biology

The action of 17-AAG extends beyond the degradation of individual client proteins to induce a broad-scale disruption and reprogramming of the cellular protein homeostasis (proteostasis) network. This is primarily triggered by two interconnected events: the degradation of Hsp90 clients via the ubiquitin-proteasome system and the activation of a compensatory heat shock response.

Upon binding of 17-AAG to Hsp90's N-terminal ATP pocket, the chaperone is locked into a conformation that is recognized by the cell's protein degradation machinery. ashpublications.org This leads to the recruitment of co-chaperones and E3 ubiquitin ligases, which polyubiquitinate the bound client proteins, targeting them for destruction by the 26S proteasome. nih.govoncotarget.comashpublications.orgnih.gov This process effectively and simultaneously dismantles multiple oncogenic signaling pathways that are dependent on Hsp90 for stability.

A crucial consequence of inhibiting Hsp90 is the dissociation and activation of Heat Shock Factor 1 (HSF1). nih.govoncotarget.com In a normal state, Hsp90 forms a complex with HSF1, keeping it in an inactive monomeric form. nih.gov When 17-AAG disrupts this complex, HSF1 is released, trimerizes, translocates to the nucleus, and activates the transcription of heat shock genes. aacrjournals.orgaacrjournals.org

The most prominent of these induced genes is HSPA1A, which encodes the inducible form of Heat Shock Protein 70 (Hsp70). nih.govnih.govaacrjournals.orgnih.gov The resulting surge in Hsp70 protein levels represents a major reprogramming of the chaperone network. nih.govoncotarget.com This induced Hsp70 can take over some chaperone duties, attempting to mitigate proteotoxic stress. However, this response is a double-edged sword in a therapeutic context. The elevated Hsp70 can have potent anti-apoptotic effects, for instance by binding to the pro-apoptotic protein BAX, thereby potentially conferring resistance to the cytotoxic effects of 17-AAG. aacrjournals.orgoncotarget.com This complex interplay, where the inhibition of one master chaperone (Hsp90) leads to the degradation of oncoproteins but also induces a pro-survival chaperone (Hsp70), is a central feature of the biological response to 17-AAG.

Cellular and Subcellular Impact of 17 Allylamino 17 Demethoxygeldanamycin

Effects on Cell Fate and Proliferation

17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin (B1684428), exerts significant effects on cell fate and proliferation by targeting Heat Shock Protein 90 (Hsp90). nih.govoncotarget.com Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cell cycle progression and survival. nih.govgoogle.com By inhibiting the ATPase activity of Hsp90, 17-AAG leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting key cellular processes. oncotarget.comgoogle.com

Induction of Cell Cycle Arrest

17-AAG has been shown to induce cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cancer cell type. nih.govnih.gov In human urinary bladder cancer cell lines (RT4, RT112, and T24), treatment with 17-AAG resulted in a dose-dependent arrest in the G1 phase of the cell cycle. nih.govnih.gov This G1 block is attributed to the downregulation of key regulatory proteins such as Cyclin D1 and Cdk4, which are crucial for the G1 to S phase transition. nih.govnih.gov The degradation of these proteins prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping E2F1 inactive and halting cell cycle progression. nih.gov

In other cancer cell types, such as human colon carcinoma HCT-116 cells, 17-AAG has been observed to induce a G2/M phase arrest. nih.gov This arrest is associated with a decrease in the expression of Cyclin B1. nih.gov However, some studies on HCT-116 cells have not observed a distinct cell cycle arrest at a specific phase. oncotarget.com Furthermore, in T24 bladder cancer cells, a moderate G1 block was accompanied by a mild arrest in the G2 phase. nih.gov This variability highlights the cell-type-specific effects of 17-AAG on cell cycle regulation.

Interactive Table: Effect of 17-AAG on Cell Cycle in Different Cancer Cell Lines

Cell LineCancer TypeObserved Cell Cycle ArrestKey Molecular Changes
RT4, RT112Human Urinary Bladder CancerG1 phaseDownregulation of Cyclin D1, Cdk4
T24Human Urinary Bladder CancerG1 and G2 phaseDownregulation of Cyclin D1, Cdk4
HCT-116Human Colon CarcinomaG2/M phaseDownregulation of Cyclin B1
Pancreatic Cancer CellsPancreatic CancerNot specifiedDownregulation of Cyclin D1, Cyclin E, CDK4, CDK6; Upregulation of Cyclin A, CDK2 (reversed by U0126)

Mechanisms of Apoptosis Induction (Caspase-Dependent and Caspase-Independent Pathways)

17-AAG is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. nih.govnih.govnih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis, which is characterized by the involvement of caspases. nih.govnih.gov

Caspase-Dependent Apoptosis:

Treatment with 17-AAG has been shown to trigger the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. nih.govnih.govnih.gov In human acute myeloid leukemia HL-60 cells, 17-AAG induces the mitochondrial release of cytochrome c and Smac/DIABLO into the cytosol. nih.gov This release leads to the activation of caspase-9, which in turn activates caspase-3, culminating in apoptosis. nih.gov Similarly, in HCT-116 colon carcinoma cells, 17-AAG treatment leads to a concentration-dependent increase in the expression of cytochrome c, caspase-9, and caspase-3. nih.govnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another hallmark of 17-AAG-induced apoptosis observed in various cell lines. nih.govnih.gov

The regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins plays a crucial role in this process. nih.govnih.gov These proteins are key regulators of mitochondrial outer membrane permeabilization (MOMP). nih.govyoutube.com 17-AAG can induce a conformational change in the pro-apoptotic protein Bax, leading to its insertion into the mitochondrial membrane and subsequent release of pro-apoptotic factors. nih.gov Conversely, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to inhibit 17-AAG-induced apoptosis. nih.gov

Caspase-Independent and Alternative Cell Death Mechanisms:

While caspase-dependent apoptosis is a primary mechanism, evidence suggests that 17-AAG can also induce other forms of cell death, particularly when the apoptotic pathway is compromised. In HCT116 colon cancer cells lacking the pro-apoptotic protein BAX, 17-AAG treatment leads to a reduction in apoptosis and a shift towards a necrotic form of cell death. oncotarget.comnih.gov These cells exhibit cellular swelling and extensive cytoplasmic vacuolization, which are characteristic features of necrosis. oncotarget.com This indicates that while BAX is critical for the full apoptotic response to 17-AAG, its absence does not completely abrogate cell death but rather alters the mechanism. oncotarget.comnih.gov

Modulation of Autophagy (Macroautophagy and Crosstalk with Apoptosis)

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. 17-AAG has been shown to modulate autophagy in cancer cells, and the interplay between autophagy and apoptosis is a critical determinant of the ultimate cell fate.

Induction of Macroautophagy:

Treatment with 17-AAG can induce macroautophagy, the major form of autophagy. This process involves the formation of double-membraned vesicles called autophagosomes that engulf cellular components and deliver them to lysosomes for degradation. The induction of autophagy by 17-AAG is often observed as a cellular stress response.

Crosstalk with Apoptosis:

The relationship between autophagy and apoptosis in the context of 17-AAG treatment is complex and can be either synergistic or antagonistic depending on the cellular context. In some scenarios, the induction of autophagy may serve as a survival mechanism, allowing cancer cells to withstand the stress induced by Hsp90 inhibition. However, in other cases, autophagy can contribute to or even be a prerequisite for the induction of apoptosis. For instance, the degradation of certain cellular components through autophagy might be necessary to trigger the apoptotic cascade. Conversely, the inhibition of autophagy has been shown in some studies to enhance 17-AAG-induced apoptosis, suggesting a pro-survival role for autophagy in those contexts. The intricate crosstalk between these two pathways is a key area of ongoing research to understand the full spectrum of 17-AAG's cellular effects.

Regulation of Intracellular Signaling Pathways

17-AAG's inhibition of Hsp90 leads to the destabilization and degradation of a wide array of client proteins, many of which are key components of oncogenic signaling pathways. oncotarget.comgoogle.comnih.gov This disruption of signaling integrity is a cornerstone of its anti-cancer activity. nih.gov

PI3K/AKT/GSK3β Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/AKT/glycogen (B147801) synthase kinase 3β (GSK3β) pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer. aacrjournals.orgnih.gov

AKT Degradation and Inactivation:

AKT, a serine/threonine kinase, is a well-established Hsp90 client protein. aacrjournals.orgnih.gov Treatment with 17-AAG disrupts the Hsp90-AKT complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT. oncotarget.comnih.gov This results in a significant reduction in the levels of phosphorylated (active) AKT. nih.govnih.gov The inactivation of AKT has been observed in numerous cancer cell lines, including breast cancer, urinary bladder cancer, and lung cancer, following 17-AAG treatment. nih.govaacrjournals.orgnih.gov

GSK3β Regulation:

GSK3β is a downstream target of AKT. nih.gov In its active state, AKT phosphorylates and inactivates GSK3β. nih.govmdpi.com By causing the degradation of AKT, 17-AAG prevents the inhibitory phosphorylation of GSK3β, thereby leading to its activation. nih.govnih.gov Studies in MRL/lpr mice have shown that 17-AAG treatment can inhibit the phosphorylation of both AKT and GSK3β in splenic lymphocytes. nih.govnih.gov This modulation of the AKT/GSK3β axis contributes to the anti-proliferative and pro-apoptotic effects of 17-AAG. nih.gov

Interactive Table: Impact of 17-AAG on the PI3K/AKT/GSK3β Pathway

Cell Type/ModelEffect of 17-AAGKey Findings
Human Breast Cancer XenograftsAKT inactivationDose-dependent reduction in AKT activation. aacrjournals.org
Human Urinary Bladder Cancer Cells (RT4, RT112, T24)AKT downregulationDose-dependent reduction in total AKT protein levels. nih.govnih.gov
Human Lung Cancer CellsAKT and GSK3β modulationDecreased phosphorylated AKT and suppression of active AKT-dependent GSK3β inactivation. nih.gov
MRL/lpr Mice Splenic LymphocytesInhibition of AKT/GSK3β signalingDecreased levels of phosphorylated AKT and phosphorylated GSK3β. nih.govnih.gov

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another fundamental signaling cascade that controls cell growth, differentiation, and survival. nih.govacs.org

RAF-1 Degradation:

c-Raf-1 (RAF-1) is a key serine/threonine kinase in this pathway and is a client protein of Hsp90. nih.govnih.govresearchgate.net 17-AAG treatment induces the degradation of RAF-1, thereby blocking the downstream signaling cascade. nih.govnih.gov This effect has been demonstrated in various cancer cell lines. nih.gov The degradation of RAF-1 is a direct consequence of Hsp90 inhibition. nih.gov

Inhibition of MEK/ERK Signaling:

The degradation of RAF-1 by 17-AAG leads to a reduction in the phosphorylation and activation of its downstream targets, MEK and ERK. nih.govnih.gov In pancreatic cancer cells, while 17-AAG alone can induce a transient activation of MEK/ERK signaling, it ultimately leads to the destabilization of activated ERK. nih.govacs.org The combination of 17-AAG with a MEK inhibitor like U0126 has been shown to be more effective in completely inhibiting the MEK/ERK pathway and enhancing the anti-proliferative effects. nih.govacs.org In neuroblastoma cells, 17-AAG treatment has been shown to inhibit the phosphorylation of ERK. nih.gov

NF-κB Pathway Crosstalk

This compound (17-AAG) intersects with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The primary mechanism of this crosstalk involves the role of HSP90 in stabilizing key kinases within the NF-κB cascade. Several essential intermediates, including IκB kinase (IKK) and RIP kinase, are client proteins of HSP90. nih.govnih.gov By inhibiting HSP90, 17-AAG leads to the destabilization and subsequent proteasomal degradation of these kinases. nih.gov

This disruption of kinase stability effectively blocks the canonical NF-κB activation pathway. The degradation of IKK prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which is necessary for the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of its target genes. nih.gov Consequently, treatment with 17-AAG results in diminished NF-κB DNA binding and a decrease in the transcription of NF-κB target genes, which can ultimately lead to apoptosis in susceptible cells. nih.govnih.gov

Interestingly, in some cellular contexts, such as human lung microvascular endothelial cells, 17-AAG has been shown to attenuate NF-κB transcriptional activation without preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov In this scenario, it is suggested that HSP90 inhibition imposes a "transcriptional block." This is potentially mediated by the stabilization of an interaction between the deacetylase Sirtuin-2 (Sirt-2) and the promoters of NF-κB target genes, thereby suppressing gene expression. nih.gov This indicates that 17-AAG can modulate NF-κB activity through multiple, potentially cell-type-specific, mechanisms.

Table 1: Effect of 17-AAG on NF-κB Pathway Components

Cell Type 17-AAG Effect Key Proteins Affected Outcome Reference
Chronic Lymphocytic Leukemia (CLL) Cells Cytotoxic IKK Diminished NF-κB DNA binding, decreased target gene transcription, apoptosis. nih.gov
H23 and HepG2 Cancer Cells Sensitizes to apoptosis RIP1, IKKβ Degradation of RIP1 and IKKβ, blocking NF-κB activation. nih.gov
M1-Polarized Macrophages Attenuates pro-inflammatory activity p-JNK, p-ERK, p-p38, NF-κB p65 Inhibition of MAPK and NF-κB pathways. nih.gov
Human Lung Microvascular Endothelial Cells Attenuates NF-κB transcription Sirt-2 Imposes a "transcriptional block" on NF-κB target genes. nih.gov

Hedgehog Signaling Pathway Repression

Research in preclinical cancer models has demonstrated that 17-AAG can repress the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in the proliferation and survival of cancer stem cells (CSCs). In osteosarcoma models, treatment with 17-AAG has been shown to inhibit the stem cell-like properties and chemoresistance of cancer cells by suppressing the Hedgehog pathway.

The mechanism of this repression involves the destabilization of key components of the Hh pathway. Proteins such as Smoothened (Smo) and the Glioma-associated oncogene homolog 1 (Gli1), which are central to the transduction of the Hh signal, are affected by the inhibition of HSP90. Studies have shown that 17-AAG treatment leads to a downregulation of these key pathway proteins. This action disrupts the signaling cascade that is essential for maintaining the cancer stem cell phenotype, thereby reducing the tumor's ability to resist chemotherapy and propagate.

Endoplasmic Reticulum Stress Induction and Associated Responses

The inhibition of HSP90 by 17-AAG disrupts the folding and maturation of a multitude of proteins, many of which are processed within the endoplasmic reticulum (ER). This leads to an accumulation of misfolded or unfolded proteins within the ER lumen, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).

PERK/eIF2α Pathway Upregulation

A principal branch of the UPR that is activated by 17-AAG-induced ER stress is the PERK/eIF2α pathway. PERK (PKR-like endoplasmic reticulum kinase) is an ER transmembrane protein that, upon activation by ER stress, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

In preclinical studies using breast cancer cell lines, treatment with 17-AAG resulted in a significant upregulation of PERK and phosphorylated eIF2α. nih.gov The phosphorylation of eIF2α leads to a general attenuation of protein translation, which helps to reduce the load of new proteins entering the already stressed ER. However, it also selectively promotes the translation of certain messenger RNAs, such as that for the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates genes involved in apoptosis, including the pro-apoptotic protein CHOP (C/EBP homologous protein). This upregulation of the PERK/eIF2α pathway is a key mechanism through which 17-AAG can induce apoptosis in cancer cells experiencing high levels of ER stress. nih.gov

Table 2: Impact of 17-AAG on ER Stress Markers in Breast Cancer Cells

Cell Line 17-AAG Concentration Effect on PERK Expression Effect on eIF2α Expression Outcome Reference
MCF-7 5-20 µM Increased in a dose-dependent manner Significantly increased at 20 µM Increased ER stress and apoptosis. nih.gov
MDA-MB-231 5-20 µM Increased in a dose-dependent manner Significantly increased at 20 µM Increased ER stress and apoptosis. nih.gov

Immunomodulatory Effects on Lymphocyte Activation and Proliferation (Preclinical Contexts)

In preclinical settings, 17-AAG has demonstrated notable immunomodulatory effects, particularly on the activation and proliferation of lymphocytes. Studies using T lymphocytes from MRL/lpr mice, a model for the autoimmune disease systemic lupus erythematosus (SLE), have shown that 17-AAG can inhibit key lymphocyte functions. nih.gov

Treatment with 17-AAG was found to suppress the activation and proliferation of T lymphocytes. nih.govnih.gov This inhibitory effect was associated with a downregulation of the AKT/GSK3β signaling pathway. nih.govnih.gov AKT, a serine/threonine kinase, is a known client protein of HSP90 and plays a crucial role in T-cell signaling, survival, and proliferation. By promoting the degradation of AKT, 17-AAG effectively dampens the downstream signals necessary for a robust lymphocyte response. Furthermore, treatment with 17-AAG led to a reduction in the expression of CD69, an early marker of T-cell activation. nih.gov These findings highlight the potential of HSP90 inhibition as a strategy to modulate aberrant immune responses.

Table 3: Preclinical Immunomodulatory Effects of 17-AAG on T Lymphocytes

Model System Key Findings Molecular Mechanism Reference
T lymphocytes from MRL/lpr mice Inhibition of T lymphocyte activation and proliferation. Downregulation of the AKT/GSK3β signaling pathway. nih.govnih.gov
T lymphocytes from MRL/lpr mice Decreased expression of the early activation marker CD69. Inhibition of T-cell activation pathways. nih.gov

Preclinical Efficacy and Therapeutic Explorations of 17 Allylamino 17 Demethoxygeldanamycin

In Vitro Studies across Diverse Cellular Models

Cancer Cell Line Responses (e.g., Breast, Colon, Ovarian, Melanoma, Glioblastoma, Osteosarcoma)

The HSP90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), has demonstrated significant anti-cancer activity across a wide array of human cancer cell lines in laboratory settings. Its primary mechanism involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous proteins that are critical for tumor cell growth, survival, and proliferation. nih.gov By disrupting HSP90 function, 17-AAG leads to the degradation of these "client" proteins, thereby inducing cell cycle arrest and apoptosis (programmed cell death). oncotarget.comoup.com

Breast Cancer: In breast cancer cell lines such as MCF-7, SKBR-3, and MDA-MB-231, 17-AAG has been shown to inhibit cell proliferation in a time- and dose-dependent manner. nih.govspandidos-publications.com Treatment with 17-AAG leads to a reduction in cell viability and a significant increase in apoptosis. nih.govnih.gov This is accompanied by the downregulation of key signaling proteins like HER2, EGFR, and IGF1R. nih.govspandidos-publications.com Morphological changes indicative of cell differentiation have also been observed in breast cancer cells following treatment with 17-AAG. researchgate.net

Colon Cancer: Studies on colon cancer cell lines, including HT-29, HCT-116, SW620, and RKO, have revealed that 17-AAG can inhibit cell growth and induce apoptosis. oup.comnih.gov The compound has been shown to work synergistically with other chemotherapy agents like oxaliplatin (B1677828) and TRAIL. aacrjournals.orgaacrjournals.org The effectiveness of 17-AAG in colon cancer cells is linked to its ability to inhibit key survival pathways such as AKT and NF-κB. aacrjournals.orgaacrjournals.org The apoptotic response to 17-AAG in colon cancer cells can be dependent on the expression of the pro-apoptotic protein BAX. oncotarget.com

Ovarian Cancer: The response of ovarian cancer cell lines to 17-AAG is an active area of research, with studies exploring its potential to overcome chemotherapy resistance.

Melanoma: In various melanoma cell lines, 17-AAG has been shown to inhibit cell proliferation, migration, and invasion. arvojournals.orgnih.gov It can induce cell cycle arrest and apoptosis by downregulating key signaling molecules like phospho-AKT and cyclin D1. arvojournals.orgnih.gov Interestingly, 17-AAG can also induce differentiation in melanoma cells, characterized by increased expression of pigmentation-related proteins. nih.gov The compound has shown synergistic effects when combined with other targeted therapies and hyperthermia. nih.govtechconnect.org However, in a phase II clinical trial for metastatic melanoma, 17-AAG did not show objective clinical responses, suggesting that its effects in patients may be limited and short-lived. nih.gov

Glioblastoma: 17-AAG has demonstrated the ability to inhibit the growth of a range of genetically diverse human glioblastoma (GBM) cell lines, including tumorigenic glioma stem cells. nih.govoup.comresearchgate.net The compound induces the degradation of HSP90 client proteins that are crucial for glioma growth. researchgate.net Studies have also shown that 17-AAG can act as a radiosensitizer, enhancing the effectiveness of radiation therapy both in cell culture and in animal models. nih.govoup.com However, resistance to 17-AAG can develop in glioblastoma cells, often through the reduced expression of the enzyme NQO1. nih.gov

Osteosarcoma: In osteosarcoma cell lines HOS and KHOS/NP, 17-AAG has been identified as a potent inducer of apoptosis. nih.gov It effectively depletes glutathione, causes mitochondrial membrane depolarization, and activates caspases. nih.gov Furthermore, 17-AAG downregulates key signaling pathways involved in cell survival and proliferation, including Akt, mTOR, and MAPK pathways. nih.gov

Interactive Data Table: In Vitro Effects of 17-AAG on Cancer Cell Lines

Cell LineCancer TypeKey Findings
MCF-7, SKBR-3, MDA-MB-231Breast CancerTime- and dose-dependent growth inhibition, induction of apoptosis, downregulation of HER2, EGFR, and IGF1R. nih.govspandidos-publications.comnih.gov
HT-29, HCT-116, SW620, RKOColon CancerGrowth inhibition, induction of apoptosis, synergistic effects with oxaliplatin and TRAIL, inhibition of AKT and NF-κB pathways. oncotarget.comoup.comnih.govaacrjournals.orgaacrjournals.org
Multiple Melanoma LinesMelanomaInhibition of proliferation, migration, and invasion; induction of cell cycle arrest and apoptosis; induction of differentiation. arvojournals.orgnih.govtechconnect.org
U87, other glioma linesGlioblastomaGrowth inhibition of diverse glioma cell lines and stem cells, degradation of HSP90 client proteins, radiosensitization. nih.govoup.comresearchgate.net
HOS, KHOS/NPOsteosarcomaPotent induction of apoptosis, depletion of glutathione, downregulation of Akt/mTOR/MAPK pathways. nih.gov

Non-Cancerous Cell Line Responses (e.g., Neuronal Cells, Immune Cells, Parasites)

The effects of 17-AAG extend beyond cancer cells to various non-cancerous cellular models, where it modulates cellular stress responses and survival pathways.

Neuronal Cells: Research into the effects of 17-AAG on neuronal cells is particularly relevant to neurodegenerative diseases. The compound's ability to activate the heat shock response and promote the degradation of misfolded proteins suggests a potential therapeutic role. nih.gov

Immune Cells: The impact of 17-AAG on immune cells is complex. It has been shown to have anti-inflammatory effects by modulating the activity of macrophages. nih.gov For instance, it can attenuate the pro-inflammatory activity of M1 macrophages. nih.gov

Parasites: 17-AAG has demonstrated leishmanicidal activity, meaning it can kill Leishmania parasites. nih.govnih.gov The mechanism appears to involve the abnormal activation of the autophagic pathway in the parasite, leading to its death. nih.govnih.gov Treatment with 17-AAG leads to the formation of immature autophagosomes that fail to properly entrap cellular cargo or fuse with lysosomes, ultimately resulting in parasite demise. nih.govnih.gov

In Vivo Investigations in Animal Models

Xenograft and Syngeneic Tumor Models

The anti-tumor activity of 17-AAG observed in vitro has been translated into significant efficacy in various animal models of cancer.

In xenograft models , where human tumor cells are implanted into immunodeficient mice, 17-AAG has shown the ability to inhibit the growth of a variety of cancers. These include:

Gallbladder Cancer: In a xenograft model using G-415 gallbladder cancer cells, 17-AAG treatment led to a significant reduction in tumor size. oncotarget.com

Pheochromocytoma: Treatment with 17-AAG resulted in a marked reduction in the volume and weight of PC12 pheochromocytoma tumor xenografts. nih.gov

Colon Cancer: In HT29 human colon tumor xenografts, 17-AAG treatment caused tumor growth delays. oup.com Studies with HCT116 colon cancer xenografts showed that 17-AAG had a clear effect on tumor growth, independent of the BAX status of the cells. oncotarget.com

Glioblastoma: 17-AAG has been shown to inhibit the growth of intracranial gliomas and can synergize with radiation therapy in these models. nih.govoup.com

Non-small-cell Lung Carcinoma (NSCLC): Radiolabeled 17-AAG demonstrated inhibitive effects on human H460 NSCLC xenografts in mice. researchgate.net

Syngeneic models , which involve transplanting tumor cells into immunologically compatible mouse strains, have also been used to evaluate 17-AAG. These models allow for the study of the drug's interaction with the host immune system.

Across these models, the anti-tumor effects of 17-AAG are associated with the molecular changes observed in vitro, such as the degradation of HSP90 client proteins and the induction of Hsp70. oup.comnih.gov

Models of Neurodegenerative Disorders (e.g., Huntington's, Spinocerebellar Ataxia)

The ability of 17-AAG to modulate protein folding and degradation pathways has made it a compound of interest for neurodegenerative diseases characterized by the accumulation of misfolded proteins.

Spinocerebellar Ataxia (SCA): SCAs are a group of neurodegenerative disorders often caused by the expansion of polyglutamine repeats in specific proteins, leading to protein misfolding and aggregation. nih.gov Animal models, including transgenic and knock-in mice, have been developed for various types of SCA, such as SCA17, to study the disease pathogenesis. nih.govataxia.org While specific studies on the in vivo efficacy of 17-AAG in SCA models are emerging, the rationale for its use is based on its potential to clear the toxic protein aggregates.

Huntington's Disease: Similar to some SCAs, Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein. The potential for HSP90 inhibitors like 17-AAG to mitigate the toxicity of mutant huntingtin is an area of active investigation.

Frontotemporal Lobar Degeneration and Alzheimer's Disease: In a study using transgenic mouse models, treatment with 17-AAG did not reduce Aβ deposition in a model of Alzheimer's disease. nih.gov The study highlighted the complexity of targeting protein aggregation in different neurodegenerative contexts. nih.gov

Models of Inflammation and Autoimmune Disease (e.g., Systemic Lupus Erythematosus)

The anti-inflammatory properties of 17-AAG have been explored in animal models of inflammation and autoimmune diseases.

In a murine model of intervertebral disc degeneration, 17-AAG treatment was shown to prevent macrophage infiltration and reduce inflammation and catabolism in the intervertebral discs. nih.gov This suggests a potential therapeutic role for 17-AAG in inflammatory conditions. The compound has been shown to exert anti-inflammatory effects in various models, including those for autoimmune dermatitis and uveitis. nih.gov

Models of Other Pathologies (e.g., Atherosclerosis, Pain Sensitization, Parasitic Infections)

While the primary focus of this compound (17-AAG) research has been in oncology, its mechanism of action through Heat Shock Protein 90 (Hsp90) inhibition lends itself to exploration in other disease contexts. Preclinical studies have investigated its potential in models of atherosclerosis, pain sensitization, and even parasitic infections.

Atherosclerosis: Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Mouse models are frequently used to study the development of this disease, often induced by a high-fat diet. nih.gov The C57BL/6 mouse strain is particularly susceptible to developing atherosclerosis when fed an atherogenic diet. nih.gov While direct studies of 17-AAG in established atherosclerosis models are limited in the provided results, the known anti-inflammatory effects of Hsp90 inhibition suggest a plausible, though yet unproven, therapeutic avenue.

Pain Sensitization: In the context of pain, Hsp90 has been implicated in the mechanisms underlying chemotherapy-induced neuropathy and cancer-related bone pain. nih.gov Preclinical studies in mouse models have shown that Hsp90 inhibitors can influence the anti-nociceptive effects of opioids. nih.gov For instance, in a model of cancer-induced bone pain, the administration of 17-AAG was found to partially block the pain-relieving effects of morphine. nih.gov This suggests that Hsp90 plays a role in the signaling pathways that mediate pain and the response to certain analgesics. nih.gov

Parasitic Infections: The exploration of Hsp90 inhibitors extends to infectious diseases, including those caused by parasites. Some parasitic worms secrete immunomodulatory molecules to survive within their hosts. frontiersin.org One such product, ES-62, from the parasitic worm Acanthocheilonema viteae, has demonstrated anti-inflammatory properties in mouse models of diseases like collagen-induced arthritis. nih.govacs.org Researchers have synthesized small molecule analogues of ES-62's active component to develop novel anti-inflammatory drugs. nih.govacs.org While not a direct study of 17-AAG, this highlights the principle of targeting host-parasite interactions and inflammatory responses, a concept potentially applicable to Hsp90 inhibitors. The development of advanced animal models, including humanized mice, is enhancing the ability to study the complex interplay between parasites and host immune systems, which could provide platforms for testing drugs like 17-AAG in the future. numberanalytics.com

Rationales for Combination Strategies in Preclinical Settings

Synergistic Interactions with Conventional Chemotherapeutics

The rationale for combining 17-AAG with conventional chemotherapy stems from the reliance of many cancer cells on Hsp90 to maintain the stability and function of proteins that drive their growth and survival. By inhibiting Hsp90, 17-AAG can destabilize these proteins, making cancer cells more susceptible to the cytotoxic effects of traditional chemotherapeutic agents. mdpi.comnih.gov

Preclinical evidence supports this synergistic relationship across various cancer types. For example, in gallbladder cancer models, 17-AAG has shown potent antitumor efficacy both in vitro and in vivo. nih.gov Its ability to induce G2/M cell cycle arrest and apoptosis suggests a mechanism that could complement the action of DNA-damaging or cell-cycle-specific chemotherapies. nih.gov Similarly, in neuroblastoma cell lines, 17-AAG has demonstrated significant anti-proliferative and pro-apoptotic effects, indicating its potential to enhance the efficacy of standard chemotherapy regimens for this disease. nih.govfrontiersin.org

The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a cornerstone of this approach. mdpi.com By targeting multiple, often complementary, pathways, combination therapies can lead to more profound and durable anti-cancer responses. mdpi.comnih.gov

Enhancement of Targeted Therapy Efficacy

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. However, cancer cells can develop resistance to these agents through various mechanisms, often involving the activation of alternative signaling pathways. Hsp90 plays a crucial role in stabilizing many of the proteins in these escape pathways.

The combination of 17-AAG with targeted therapies has shown promise in overcoming such resistance. For instance, in models of HER2-positive breast cancer, resistance to anti-HER2 therapies is a significant clinical challenge. nih.gov Preclinical strategies to overcome this resistance include combining targeted agents with drugs that block downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways, many of whose components are Hsp90 client proteins. nih.gov By degrading these client proteins, 17-AAG can re-sensitize resistant cells to the targeted therapy.

A prime example is the combination of 17-AAG with trastuzumab in ErbB2-overexpressing breast cancer cells, where synergistic interactions leading to increased cytotoxicity have been observed. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) with EGFR mutations, acquired resistance to third-generation EGFR inhibitors like osimertinib (B560133) is a major hurdle. frontiersin.org Preclinical models of osimertinib resistance have shown that combination strategies, including those that could theoretically involve Hsp90 inhibitors, are effective in overcoming this resistance. frontiersin.org

Combination with Radiation Therapy in Cellular Models

Radiation therapy is a cornerstone of cancer treatment that works primarily by inducing DNA damage in cancer cells. Preclinical studies have demonstrated that 17-AAG can act as a potent radiosensitizer, increasing the effectiveness of radiation. aacrjournals.orgnih.gov

The mechanism behind this radiosensitization involves the inhibition of DNA repair processes in cancer cells. nih.govresearchgate.net 17-AAG has been shown to suppress the repair of DNA double-strand breaks, which are the most lethal form of radiation-induced damage. nih.govresearchgate.net This effect is particularly pronounced in tumor cells compared to normal cells, offering a potential therapeutic window. aacrjournals.orgresearchgate.net

In human lung cancer cells, pretreatment with 17-AAG significantly enhanced the cell-killing effects of both conventional X-rays and heavy-ion (carbon ion) radiation. nih.govnih.gov This was associated with the inhibition of homologous recombination repair and an intensified G2 cell cycle delay. nih.gov Similar radiosensitizing effects have been observed in other cancer cell lines, where 17-AAG led to the degradation of proteins associated with radioresistance, such as Raf-1, ErbB2, and Akt. aacrjournals.org

The selective sensitization of tumor cells over normal fibroblasts has been linked to the higher levels of Hsp90 found in cancer cells. aacrjournals.org This differential expression provides a biological basis for the enhanced efficacy and potentially reduced toxicity of combining 17-AAG with radiation therapy. aacrjournals.orgresearchgate.net

Strategies for Overcoming Intrinsic or Acquired Resistance in Preclinical Models

A significant challenge in cancer therapy is the development of drug resistance, either intrinsic (present from the start) or acquired (developing during treatment). Hsp90 inhibitors like 17-AAG have been investigated as a means to overcome resistance to other therapies, and researchers have also studied the mechanisms by which cancer cells can become resistant to 17-AAG itself.

One of the key mechanisms of acquired resistance to 17-AAG in preclinical models of glioblastoma and melanoma is a reduction in the expression or activity of the enzyme NQO1. nih.gov NQO1 is involved in the metabolic activation of 17-AAG. nih.gov Interestingly, this resistance could be overcome by using newer, NQO1-independent Hsp90 inhibitors. nih.gov

In colon cancer cell lines, acquired resistance to 17-AAG has been associated with an increase in metastatic potential and the upregulation of Mucin 1 (MUC1). ingentaconnect.com Knockdown of MUC1 was able to re-sensitize the resistant cells to 17-AAG, suggesting that targeting MUC1 could be a strategy to overcome this form of resistance. ingentaconnect.com

The ability of Hsp90 to chaperone a wide array of oncoproteins means that its inhibition can simultaneously disrupt multiple signaling pathways that contribute to drug resistance. nih.gov This makes Hsp90 inhibitors a rational choice for combination therapies aimed at preventing or overcoming resistance to other anti-cancer agents. nih.gov For example, in HER2-positive breast cancer, overcoming resistance to targeted therapies is a major focus, and various preclinical strategies are being explored. nih.gov Similarly, in NSCLC, where resistance to EGFR inhibitors is common, preclinical models are crucial for developing and testing new combination therapies to combat resistance. frontiersin.org

Mechanisms of Resistance to 17 Allylamino 17 Demethoxygeldanamycin and Mitigation Strategies

Intrinsic and Acquired Resistance Pathways

Resistance to 17-AAG can emerge from various cellular changes that either prevent the drug's activation, reduce its target engagement, or bypass its downstream effects through the activation of alternative pro-survival signaling.

Role of NQO1 Activity and Genetic Polymorphisms

A primary mechanism of resistance to 17-AAG is linked to the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net This enzyme is critical for the bioactivation of 17-AAG. nih.govmdpi.com NQO1 catalyzes a two-electron reduction of the benzoquinone moiety of 17-AAG, converting it into a hydroquinone (B1673460) form (17-AAGH2). nih.govmdpi.com This reduced form, 17-AAGH2, is a significantly more potent inhibitor of HSP90, exhibiting a higher binding affinity to the ATP-binding site of the chaperone protein. nih.gov

Consequently, cancer cells with low or absent NQO1 activity are intrinsically less sensitive to 17-AAG. nih.govnih.gov Acquired resistance can also develop rapidly through the downregulation of NQO1 expression or the selection of cells harboring inactivating genetic polymorphisms. nih.gov

A common and well-studied polymorphism is NQO12 (also known as C609T or rs1800566), which results in a proline-to-serine substitution at amino acid position 187. nih.govdovepress.com This change leads to a protein with significantly reduced enzyme activity. dovepress.com Studies have shown that selection for this inactive NQO12 polymorphism is a mechanism of acquired resistance to 17-AAG in glioblastoma cells. nih.govnih.gov

Research in various cancer cell lines has demonstrated a clear inverse correlation between NQO1 activity and the concentration of 17-AAG required to inhibit cell growth (IC50). nih.govnih.gov For instance, glioblastoma cell lines made resistant to 17-AAG showed high resistance indices (20 to 137 times the parental IC50) that directly correlated with reduced NQO1 expression and activity. nih.govnih.gov The role of NQO1 as a key determinant of 17-AAG sensitivity has been confirmed in cell lines from glioblastoma, melanoma, and breast cancer. nih.govnih.gov

Research Findings on NQO1 and 17-AAG Resistance
Cancer TypeCell LinesKey FindingReference
GlioblastomaSF268, U87MG, SF188, KNS42Acquired resistance to 17-AAG was associated with reduced NQO1 expression or selection of the inactive NQO1*2 polymorphism. nih.govnih.gov
MelanomaWM266.4Decreased NQO1 expression was observed in a cell line with acquired resistance to 17-AAG. nih.gov
Breast CancerMDA468 vs. MDA468/NQ16Cells lacking NQO1 (MDA468) were 12-fold less sensitive to 17-AAG than cells engineered to express high levels of NQO1 (MDA468/NQ16). nih.gov

Compensatory Activation of Survival Pathways (e.g., NF-κB, MAPK)

Another mechanism of resistance involves the compensatory activation of pro-survival signaling pathways that counteract the effects of HSP90 inhibition. frontiersin.orgnih.gov While 17-AAG is designed to destabilize oncoproteins, including key components of the PI3K/Akt and MAPK pathways, tumor cells can adapt by upregulating these or other survival signals. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to cell survival, proliferation, and inflammation. nih.gov Abnormal activation of these pathways has been identified as a driver of resistance to targeted therapies. nih.gov Although 17-AAG treatment initially leads to the degradation of HSP90 client proteins like Akt, sustained pressure from the inhibitor can lead to the reactivation of these cascades, allowing cells to bypass the drug-induced block. nih.govnih.gov

Furthermore, inhibition of the N-terminal of HSP90 by 17-AAG can trigger a heat shock response, leading to the compensatory upregulation of other chaperones, notably Heat Shock Protein 70 (HSP70). frontiersin.orgnih.gov Increased levels of HSP70 can exert a cytoprotective effect, thereby diminishing the apoptotic potential of 17-AAG and contributing to a resistant phenotype. nih.gov

Preclinical Approaches to Overcome Resistance

To address the challenge of 17-AAG resistance, researchers have pursued two main preclinical strategies: designing new HSP90 inhibitors that are not dependent on NQO1 for activity and combining 17-AAG with other agents to create synergistic effects or block resistance pathways.

Rational Combination Therapies to Circumvent Resistance Mechanisms

Combining 17-AAG with other anticancer agents is a promising strategy to enhance its efficacy and overcome resistance. nih.govnih.gov The rationale is to simultaneously target multiple nodes within the cancer cell's survival network, making it more difficult for the cell to develop escape mechanisms. nih.gov

Several successful preclinical combinations have been reported:

With Cisplatin (B142131): In cisplatin-resistant esophageal squamous cell carcinoma, 17-AAG acts synergistically with cisplatin to induce apoptosis. nih.gov This effect is mediated through the enhanced downregulation of the Akt/XIAP survival pathway. nih.gov

With HDAC Inhibitors: Co-treatment with histone deacetylase (HDAC) inhibitors, such as LBH589, can potentiate the effects of 17-AAG. nih.gov HDAC inhibitors increase the acetylation of HSP90, which impairs its function and enhances the binding affinity of 17-AAG. nih.gov

With Autophagy Inhibitors: 17-AAG treatment can sometimes induce protective autophagy in cancer cells. spandidos-publications.com Combining 17-AAG with an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA) has been shown to block this survival response and significantly increase apoptosis in hepatocellular carcinoma cells. spandidos-publications.com

With MDM2 Inhibitors: In solid tumors with wild-type p53, combining 17-AAG with an MDM2 inhibitor like Nutlin shows strong synergistic effects. agscientific.com 17-AAG promotes the degradation of MDMX, an inhibitor of p53, thereby amplifying the p53-mediated apoptotic signal initiated by Nutlin. agscientific.com

These combination strategies aim to achieve synergistic antitumor effects and can potentially resensitize resistant tumors or delay the onset of acquired resistance. nih.govnih.gov

Synthetic Chemistry and Derivative Development of 17 Allylamino 17 Demethoxygeldanamycin Analogues

Semi-Synthesis and Chemical Modifications from the Geldanamycin (B1684428) Scaffold

Geldanamycin, a natural product isolated from Streptomyces hygroscopicus, serves as the foundational scaffold for a multitude of semi-synthetic derivatives. nih.gov The most prominent of these is 17-AAG itself. Its synthesis is a straightforward and well-established process involving the nucleophilic substitution of the C-17 methoxy (B1213986) group of geldanamycin with allylamine. nih.govacs.org This reaction proceeds via an addition-elimination mechanism, yielding the more stable 17-amino derivative as a purple solid. nih.govacs.org

This synthetic strategy is not limited to allylamine. A wide array of primary and secondary amines can be used to generate a library of 17-amino-17-demethoxygeldanamycin derivatives. nih.govacs.org This approach has led to the creation of numerous analogues, including 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG) and 17-amino-17-demethoxygeldanamycin (17-AG), which have been studied for their improved pharmaceutical properties, such as enhanced water solubility. nih.govacs.orgnih.gov For instance, procedures have been developed to introduce primary amino groups via linkers like 1,3-diaminopropane, creating derivatives suitable for conjugation with drug carriers. nih.gov Beyond the C-17 position, other sites on the benzoquinone ring, such as C-19, have also been explored for modification, although less extensively. nih.govnih.gov

Design and Evaluation of Novel 17-Substituted Geldanamycin Derivatives

The design of novel 17-substituted derivatives aims to enhance therapeutic potential by improving solubility, increasing potency, and reducing off-target toxicity.

A significant challenge with 17-AAG is its poor physicochemical properties, which complicate clinical formulation. pnas.orgnih.gov To address this, the hydroquinone (B1673460) derivative IPI-504 (retaspimycin hydrochloride) was developed. pnas.orgpnas.org IPI-504 is synthesized by the chemical reduction of the benzoquinone ring of 17-AAG. pnas.orgpnas.org The resulting hydroquinone is then converted to its hydrochloride salt, which dramatically increases water solubility (>250 mg/ml for IPI-504 compared to ~50 µg/ml for 17-AAG) and stability against air oxidation. pnas.org

Biochemically, IPI-504 and 17-AAG exist in a redox equilibrium in vitro and in vivo. nih.govpnas.org Interestingly, studies have shown that IPI-504 is a slightly more potent inhibitor of Hsp90 than 17-AAG. nih.govpnas.org Preclinical evaluation demonstrated that IPI-504 is effective in animal models and is preferentially retained in tumor tissues compared to plasma. nih.govpnas.org Despite this initial promise, IPI-504 is no longer in active clinical development. nih.govacs.org

To further explore the chemical space around the C-17 position, a series of 17-arylmethylamine-substituted geldanamycin derivatives have been designed and synthesized. nih.gov In one study, thirty-three such analogues were created and evaluated for their anti-proliferative activity against human cancer cell lines. nih.gov

Several of these derivatives demonstrated significant potency. nih.gov The findings from this research are summarized in the table below.

CompoundLNCaP IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Note
22 0.05 - 0.510.05 - 0.51Exhibited potent cytotoxicity. nih.gov
33 0.05 - 0.510.05 - 0.51Exhibited potent cytotoxicity. nih.gov
34 0.05 - 0.510.05 - 0.51Showed superior in vivo antitumor activity compared to 17-AAG and lower hepatotoxicity markers (AST, ALT) in mice. nih.gov
Data sourced from a study on 17-arylmethylamine-substituted geldanamycin derivatives. nih.gov

Western blot analysis confirmed that compound 34 was more potent than 17-AAG in down-regulating Hsp90 client proteins such as CDK4, Her2, EGFR, and Raf. nih.gov This particular analogue was identified as a promising candidate for further development due to its excellent in vivo antitumor activity in a xenograft model. nih.gov

The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has enabled the synthesis of novel triazole-containing geldanamycin analogues. nih.govnih.gov This approach involves functionalizing alkyne or azide (B81097) derivatives of geldanamycin at the C-17 position to create a diverse library of congeners with various "caps" (e.g., basic, acidic, hydrophilic, hydrophobic). nih.goveurekaselect.com

In one such study, 35 new congeners were synthesized. nih.gov The key findings are highlighted below:

Optimal Potency: Congeners 14-16 , which feature a C(17)-triazole-benzyl-halogen arm, were the most potent. nih.gov

Improved Activity: The anticancer activity of compounds 14-16 (IC₅₀ = 0.23-0.41 µM) was higher than that of the parent geldanamycin in several cancer cell lines. nih.gov

Favorable Properties: These potent analogues exhibited optimal lipophilicity (clogP values of 2.7-3.1) and favorable binding to Hsp90. nih.gov

Structural Importance: The research also highlighted the importance of the absolute configuration of saccharide moieties and the length of unsaturated arms in other synthesized triazole derivatives. nih.gov

These results demonstrate that incorporating a triazole ring at the C-17 position can significantly enhance the biological profile of geldanamycin derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-activity relationship (SAR) studies of 17-substituted geldanamycin derivatives have provided valuable insights for designing more effective Hsp90 inhibitors. google.comnih.gov A key observation is that a wide variety of chemical groups can be introduced at the C-17 position without abolishing antitumor activity. google.com

Key SAR findings include:

Electronic Effects: The introduction of electron-releasing amine substituents at C-17 generally decreases the reduction potential of the benzoquinone ring, which correlates with decreased toxicity. acs.org

Lipophilicity and Rigidity: A study of various amine analogues found that a rigid C-17 arm (such as piperidyl or cyclohexyl) containing a hydrogen-bond acceptor (like a carbonyl group), combined with an optimal lipophilicity (clogP ~3), is favorable for high potency. nih.gov The most active compound from this series, 25 , showed higher anticancer potency than 17-AAG in certain cell lines. nih.gov

Arylmethylamine Substituents: For 17-arylmethylamine derivatives, molecular dynamics simulations suggest a theoretical model for how these compounds bind to Hsp90, providing a basis for further rational design. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Derivatives

Preclinical studies are essential to understand the absorption, distribution, metabolism, and excretion (pharmacokinetics, PK) and the biological effect (pharmacodynamics, PD) of new derivatives.

Pharmacokinetics:

17-AAG: Preclinical studies in mice and dogs show that 17-AAG is widely distributed and undergoes extensive hepatic metabolism. aacrjournals.orgresearchgate.net Its primary metabolite, 17-(amino)-17-demethoxygeldanamycin (17-AG), is also biologically active. aacrjournals.orgnih.gov In dogs, intravenously administered 17-AAG plasma concentrations peak within minutes and then decline rapidly. mdpi.com

IPI-504: This hydroquinone derivative was shown to be preferentially retained in tumor tissues relative to plasma in animal models of myeloma. nih.govpnas.org It interconverts with 17-AAG in vivo, and both compounds are subject to further metabolism. pnas.org

Other Derivatives: Newer derivatives have been designed for improved PK profiles. For example, a geldanamycin-ferulic acid conjugate, LZY228 , showed superior in vivo antitumor potency and lower hepatotoxicity markers in mice compared to 17-AAG. rsc.org

CompoundKey Pharmacokinetic/Pharmacodynamic FindingReference
17-AAG Active metabolite is 17-AG; extensively metabolized by the liver. aacrjournals.org
IPI-504 Preferentially retained in tumor tissue relative to plasma. nih.govpnas.org
LZY228 Superior in vivo antitumor activity and lower hepatotoxicity markers than 17-AAG in a mouse model. rsc.org
17-ABAG Suppressed tumor growth in a prostate cancer xenograft model without obvious side effects. spandidos-publications.com

Pharmacodynamics: The primary pharmacodynamic effect of these compounds is the inhibition of Hsp90, leading to the degradation of its client proteins. biologyinsights.com

Client Protein Depletion: Treatment with 17-AAG and its derivatives leads to the dose- and time-dependent downregulation of key oncogenic proteins such as HER2, EGFR, Raf-1, and AKT. nih.govnih.govspandidos-publications.comoncotarget.com

Cell Cycle Arrest and Apoptosis: In vitro, these inhibitors cause cell cycle arrest, typically at the G2/M phase, and induce apoptosis. nih.gov

Biomarker Induction: A common pharmacodynamic marker for Hsp90 inhibition is the induction of Hsp72, which is part of the cellular heat shock response. oncotarget.com

These preclinical PK and PD studies are critical for selecting the most promising derivatives for further development, providing evidence of target engagement and in vivo efficacy. aacrjournals.orgnih.gov

Q & A

Q. What methodologies are employed to enhance the solubility and bioavailability of 17-AAG in preclinical formulations?

Researchers address 17-AAG’s poor aqueous solubility by synthesizing hydroquinone derivatives, such as IPI-504, which retain Hsp90 inhibitory activity while improving solubility . For example, IPI-504 interconverts with 17-AAG via redox equilibrium, enabling tumor-selective retention and improved pharmacokinetic profiles in xenograft models . Preclinical studies utilize HPLC and mass spectrometry to validate solubility enhancements and compare metabolic stability between derivatives .

Q. How is the inhibitory activity of 17-AAG against Hsp90 quantitatively assessed in biochemical assays?

The IC50 value (5 nM) is determined using competitive binding assays, where 17-AAG displaces fluorescently labeled Hsp90 inhibitors (e.g., geldanamycin derivatives) . Biomarker studies in peripheral blood mononuclear cells (PBMCs) measure downstream effects, such as heat shock protein 70 (Hsp70) induction and client protein degradation (e.g., Raf-1, Akt), to confirm target engagement .

Q. What pharmacokinetic parameters are prioritized in early-phase clinical trials of 17-AAG, and how are they measured?

Key parameters include maximum plasma concentration (Cmax), area under the curve (AUC), half-life (t1/2), and metabolite conversion (e.g., 17-AG). These are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS from serial plasma samples . For instance, phase I trials report a t1/2 of 4.15 hours for 17-AAG and 7.63 hours for 17-AG .

Advanced Research Questions

Q. How do schedule-dependent toxicities influence the design of clinical trials for 17-AAG?

Phase I trials demonstrate that continuous dosing (e.g., daily × 5) causes dose-limiting hepatotoxicity, while intermittent schedules (e.g., twice-weekly on days 1, 4, 8, 11) reduce toxicity and achieve higher maximum tolerated doses (MTD: 220 mg/m²) . Trial protocols incorporate dose reductions (e.g., 165 mg/m² for grade 3 toxicity) and exclusion criteria for pre-existing cardiac/pulmonary conditions to mitigate risks .

Q. What experimental strategies resolve contradictions in 17-AAG’s preclinical efficacy vs. limited clinical responses?

Preclinical models showing HER2-positive tumor regression contrast with phase II trials showing no responses in unselected breast cancer cohorts . Researchers address this by:

  • Enriching trials for biomarker-positive patients (e.g., HER2, EGFR) .
  • Investigating paradoxical upregulation of pro-survival pathways (e.g., MEK/ERK, Akt) using phospho-specific antibodies and siRNA knockdown in resistant cell lines .

Q. How can biomarker analysis inform patient stratification for 17-AAG therapy?

  • DT-diaphorase (NQO1): Cells with high NQO1 activity show 32-fold increased sensitivity to 17-AAG due to enhanced drug activation; genotyping for NQO1 polymorphisms is recommended .
  • Hsp27: Overexpression correlates with glutathione-mediated resistance; siRNA knockdown or buthionine sulfoximine (GSH synthesis inhibitor) restores sensitivity .

Q. What models study synergistic effects of 17-AAG with mTOR inhibitors or trastuzumab?

  • In vitro: Colony formation and apoptosis assays (e.g., PARP cleavage) in myeloma cells treated with 17-AAG + rapamycin show synergistic inhibition of PI3K/AKT/mTOR pathways .
  • In vivo: HER2-positive xenografts treated with 17-AAG + trastuzumab exhibit delayed tumor progression compared to monotherapy .

Q. How do researchers optimize dosing schedules to balance efficacy and toxicity?

Accelerated titration designs in phase I trials identify schedule-dependent MTDs (e.g., 308 mg/m² weekly vs. 220 mg/m² twice-weekly) . Pharmacodynamic endpoints (e.g., Hsp70 induction in PBMCs) guide dose escalation, while toxicity thresholds (e.g., grade 3 transaminitis) trigger protocol amendments .

Q. What methodologies resolve oxidative stress-mediated resistance to 17-AAG?

  • GSH modulation: N-acetylcysteine (antioxidant) reverses resistance in Hsp27 siRNA-transfected cells, while buthionine sulfoximine sensitizes resistant lines .
  • Redox-sensitive probes: Measure intracellular ROS levels to correlate with 17-AAG sensitivity .

Q. How are conflicting data on Hsp90 inhibition in triple-negative breast cancer (TNBC) addressed?

Despite TNBC’s reliance on Hsp90 clients (e.g., EGFR, Src), phase II trials show no responses . Researchers use:

  • Proteomic profiling: To identify compensatory pathways (e.g., MEK/ERK) in non-responders .
  • Combination therapies: Co-administration with proteasome inhibitors (e.g., bortezomib) enhances Hsp90 client protein degradation in preclinical models .

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